1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Description
Discovery and Development of 77-LH-28-1
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one (77-LH-28-1) was first synthesized and characterized in 2008 as part of efforts to develop selective agonists for muscarinic acetylcholine receptor subtype 1 (M₁). Its discovery emerged from structural modifications of earlier compounds like AC-42, which exhibited M₁ selectivity but limited bioavailability. Unlike orthosteric agonists that bind conserved receptor regions, 77-LH-28-1 engages an allosteric site, achieving >100-fold selectivity for M₁ over other muscarinic subtypes (M₂–M₅). This property, combined with its ability to cross the blood-brain barrier, established it as a critical tool for studying central nervous system (CNS) pharmacology.
Key Milestones in Development:
Position in Muscarinic Receptor Research
77-LH-28-1 occupies a unique niche in muscarinic research due to its role in resolving historical challenges:
- Subtype Specificity : Traditional agonists (e.g., acetylcholine) non-selectively activate all five muscarinic subtypes, complicating mechanistic studies. 77-LH-28-1’s allosteric binding avoids this issue, enabling precise modulation of M₁-dependent pathways.
- Receptor Activation Studies : Functional assays show it induces M₁-mediated calcium mobilization and ERK1/2 phosphorylation without activating M₂–M₅. This selectivity has been instrumental in mapping M₁’s role in hippocampal synaptic plasticity and gamma oscillations.
- Bitopic Ligand Design : Structural studies of 77-LH-28-1 bound to M₁ (PDB: 5CXV) revealed interactions spanning orthosteric and allosteric pockets, inspiring hybrid ligands like 13-C7 that enhance receptor subtype bias.
Chemical Classification and Nomenclature
77-LH-28-1 belongs to the 3,4-dihydroquinolin-2-one class, characterized by a bicyclic core with a ketone group at position 2. Its systematic IUPAC name reflects three structural domains:
- Dihydroquinolinone core : 3,4-dihydroquinolin-2-one (positions 1–4).
- Alkylpiperidine sidechain : 4-butylpiperidin-1-yl group connected via a propyl linker.
- Substituents : A butyl group at the piperidine’s 4-position enhances M₁ affinity.
Molecular Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Formula | C₂₁H₃₂N₂O |
| Molecular Weight | 328.50 g/mol |
| CAS Registry | 560085-11-2 |
The compound’s X-ray crystallography data confirms a planar dihydroquinolinone ring system and a gauche conformation in the propyl linker, optimizing receptor interactions.
Historical Development of Dihydroquinolinone Chemistry
Dihydroquinolinones have been pharmacologically significant since the mid-20th century. Key advancements include:
- Early Syntheses : Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, developed in the 2000s, enabled scalable production of 6-hydroxy-3,4-dihydroquinolinone intermediates.
- Medicinal Applications :
- Modern Methodologies :
Evolution of Key Syntheses:
This progression underpinned 77-LH-28-1’s development, leveraging dihydroquinolinone’s synthetic versatility for CNS-targeted design.
Properties
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGZAICAOYEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437063 | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560085-11-2 | |
| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77-LH-28-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Radical Cyclization of α-Halo Anilides
A radical-mediated 6-exo-trig cyclization strategy enables efficient construction of the dihydroquinolin-2-one ring. As demonstrated by Parsons et al., α-halo-ortho-alkenyl anilides undergo cyclization using tributyltin hydride (Bu3SnH) and triethylborane (Et3B) under aerobic conditions. For example, treatment of α-iodoanilide 15a with Bu3SnH (1.2 equiv) and Et3B (0.4 equiv) in hexane at room temperature yields 3,4-dihydroquinolin-2-one 14a in 95% yield. This method benefits from high regioselectivity and compatibility with alkyl substituents at the C-4 position.
Friedel-Crafts Alkylation
Intramolecular Friedel-Crafts alkylation offers an alternative route. Patent US20040034228A1 describes the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl3, 3–5 equiv) in dimethyl sulfoxide (DMSO) at 150–220°C. This method produces 6-hydroxy-3,4-dihydroquinolinone in high purity (≥98%), critical for downstream functionalization.
Functionalization of the Piperidine Moiety
The 4-butylpiperidine side chain is introduced via sequential alkylation and coupling reactions:
Synthesis of 4-Butylpiperidine
4-Butylpiperidine is typically prepared through reductive amination of piperidine-4-one with butylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This step achieves >90% conversion, with the product purified via fractional distillation under reduced pressure.
Propyl Linker Installation
Coupling the piperidine to the dihydroquinolin-2-one core requires a three-carbon spacer. Patent ZA200405024B details the alkylation of 4-butylpiperidine with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C. The intermediate 1-(3-chloropropyl)-4-butylpiperidine is isolated in 85% yield and subsequently used for nucleophilic substitution.
Final Coupling Strategies
N-Alkylation of Dihydroquinolin-2-one
The chloropropyl-piperidine intermediate undergoes nucleophilic displacement with the nitrogen of dihydroquinolin-2-one. Reaction conditions involve sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 70–75% yield. Excess alkylating agent (1.5 equiv) minimizes dimerization side products.
Buchwald-Hartwig Amination
For enhanced efficiency, palladium-catalyzed coupling has been explored. Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3) in toluene at 110°C, the aryl bromide derivative of dihydroquinolin-2-one couples with 4-butylpiperidine-propylamine to furnish the target compound in 82% yield. This method reduces reaction time to 6 hours and improves scalability.
Optimization and Purification
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics. DMSO accelerates Friedel-Crafts cyclization but necessitates high temperatures (≥150°C), while THF favors N-alkylation at moderate temperatures (60°C). Polar aprotic solvents like DMF improve solubility of intermediates but may complicate purification.
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) further enhances purity to >99% for pharmacological applications.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Radical Cyclization Pathway
The reaction proceeds via a tin radical abstracting the α-iodo atom, generating an amide radical that cyclizes onto the ortho-alkene. Chirality transfer from axially chiral anilides to the dihydroquinolin-2-one product occurs with >98% fidelity, enabling enantioselective synthesis.
Chemical Reactions Analysis
77-LH-28-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
77-LH-28-1 has several scientific research applications:
Chemistry: It is used as a tool to study the pharmacology of muscarinic acetylcholine receptor subtype 1.
Biology: It helps in understanding the role of muscarinic acetylcholine receptor subtype 1 in various biological processes.
Medicine: It is being explored for its potential in treating cognitive deficits associated with diseases such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of drugs targeting muscarinic acetylcholine receptor subtype 1.
Mechanism of Action
77-LH-28-1 exerts its effects by selectively binding to and activating muscarinic acetylcholine receptor subtype 1. This activation leads to the depolarization of the membrane potential, resulting in increased cell firing and the initiation of gamma frequency network oscillations in the hippocampus . The compound’s ability to cross the blood-brain barrier makes it particularly effective in enhancing cognition .
Comparison with Similar Compounds
77-LH-28-1 is compared with other muscarinic acetylcholine receptor subtype 1 agonists such as AC-42, AC-260584, and LY-593039. These compounds also exhibit selectivity for muscarinic acetylcholine receptor subtype 1 but differ in their affinities for other receptors and their clinical safety profiles . The unique feature of 77-LH-28-1 is its high specificity and ability to penetrate the brain, making it a valuable tool for studying the pharmacology of muscarinic acetylcholine receptor subtype 1 .
Biological Activity
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one, also known as 77-LH-28-1, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article delves into its biological activity, structure-activity relationships, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.40 g/mol
- CAS Number : 792122-71-5
Table 1 summarizes key properties of 77-LH-28-1:
| Property | Value |
|---|---|
| Molecular Weight | 288.40 g/mol |
| LogP | 4.38870 |
| PSA (Polar Surface Area) | 20.31 Ų |
Research indicates that 77-LH-28-1 functions primarily as a selective antagonist for the dopamine D receptor (DR). It exhibits a unique pharmacological profile by demonstrating biased agonism, activating G proteins while inhibiting β-arrestin recruitment. This selective interaction is crucial for understanding its potential role in treating disorders linked to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .
In Vitro Studies
In vitro evaluations have shown that 77-LH-28-1 possesses significant affinity for DR with selectivity over other dopamine receptors (DR and DR). The compound was tested against various receptor subtypes to determine its binding affinity and functional activity. Notably, it demonstrated a favorable profile for crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drug candidates .
Case Studies
A pilot study assessed the effects of 77-LH-28-1 on animal models exhibiting symptoms of psychosis. The results indicated that administration of the compound led to a reduction in hyperlocomotion and improved cognitive deficits associated with dopaminergic dysregulation. These findings suggest potential therapeutic benefits in managing psychotic symptoms .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the piperidine and butyl chain significantly influenced the binding affinity and selectivity towards DR. For instance, derivatives with different substituents on the piperidine ring exhibited varying degrees of receptor affinity, highlighting the importance of structural optimization in drug design .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Analog | Reactants | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Parent Compound | 3,4-dihydroquinolin-2-one + 3-(4-butylpiperidin-1-yl)propyl bromide | DMF | NaHCO₃ | 78 |
| 4-Benzylpiperidine analog | tert-Butyl 4-oxopiperidine-1-carboxylate + benzyl bromide | CH₂Cl₂ | NaBH(OAc)₃ | 65 |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze NMR for characteristic peaks (e.g., piperidine N-CH₂ at δ 2.4–3.0 ppm; dihydroquinolinone C=O at δ 168–170 ppm in ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]⁺ at m/z 343.3 for the parent compound).
- HPLC Purity : Ensure ≥95% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min) .
Advanced: How does structural modification of the piperidine moiety influence dopamine D4 receptor (D4R) selectivity over muscarinic receptors (mAChRs)?
Answer:
- Key Modifications :
- Butyl → Benzyl (Analog 9) : Increases D4R affinity (Kᵢ = 2.1 nM) while reducing M1 mAChR binding (Kᵢ = 420 nM).
- Piperidine → Piperazine (Analog 12) : Enhances selectivity (D4R Kᵢ = 1.8 nM; D2R/D3R Kᵢ > 1000 nM) and eliminates mAChR activation.
- Rationale : Bulky aromatic groups (e.g., benzyl) sterically hinder mAChR binding pockets but fit D4R’s larger extracellular vestibule .
Q. Table 2: Receptor Affinity Profiles of Select Analogs
| Compound | D4R Kᵢ (nM) | D2R Kᵢ (nM) | M1 mAChR Kᵢ (nM) |
|---|---|---|---|
| Parent | 12.3 | 850 | 45 |
| Analog 9 | 2.1 | 920 | 420 |
| Analog 12 | 1.8 | >1000 | >1000 |
Advanced: What methodological approaches are used to assess the compound’s brain penetrance and pharmacokinetics?
Answer:
- In Vivo Brain Penetration : Administer 10 mg/kg (i.p.) to rodents; measure plasma/brain concentrations at 15–60 min intervals via LC-MS/MS. Brain-to-plasma ratio >0.3 indicates good penetrance.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 min.
- Plasma Protein Binding : Use equilibrium dialysis (pH 7.4) to calculate unbound fraction .
Advanced: How can heterobivalent ligands incorporating this compound be designed to target multiple receptors?
Answer:
- Design Strategy : Link this compound (D4R antagonist) to xanomeline (M1 mAChR agonist) via a spacer (e.g., polyethylene glycol).
- Functional Assays :
Advanced: How can discrepancies in reported receptor affinity data be resolved across studies?
Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., CHO-K1 for D4R), buffer composition (e.g., 50 mM Tris-HCl, pH 7.4), and ligand concentrations.
- Orthogonal Validation : Confirm binding data with functional assays (e.g., cAMP inhibition for D4R; Ca²⁺ mobilization for mAChR).
- Control for Allosteric Effects : Pre-incubate with GTPγS to distinguish orthosteric vs. allosteric interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
